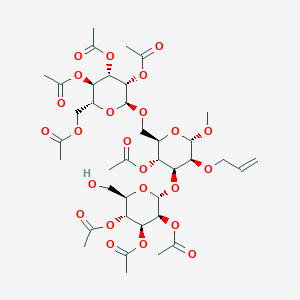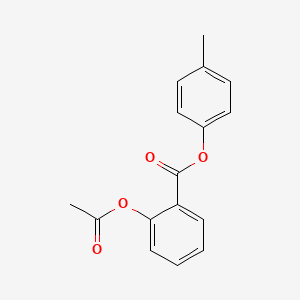![molecular formula C34H16N4O4 B590234 7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 136847-29-5](/img/structure/B590234.png)
7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,18-dipyridin-4-yl-7,18-diazaheptacyclo[146222,503,1204,9013,23This compound belongs to the family of perylene derivatives, which are known for their stability and electronic properties .
Méthodes De Préparation
The synthesis of 7,18-dipyridin-4-yl-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step organic reactionsThe reaction conditions usually require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The pyridine groups can be substituted with other functional groups to create new derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of new organic materials with unique electronic properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its electronic properties allow it to participate in electron transfer processes, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as its use in electronic devices or as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone stands out due to its unique structural features and electronic properties. Similar compounds include:
Perylene-3,49,10-tetracarboxydiimide: Known for its stability and use in organic electronics.
N,N’-Dioctyl-3,4,9,10-perylenedicarboximide: Used in similar applications but with different substituents that alter its properties.
N,N’-Ditridecyl-3,4,9,10-perylenetetracarboxylic Diimide: Another derivative with unique properties for specific applications.
These comparisons highlight the uniqueness of this compound in terms of its structural and electronic characteristics.
Propriétés
IUPAC Name |
7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16N4O4/c39-31-23-5-1-19-20-2-6-25-30-26(34(42)38(33(25)41)18-11-15-36-16-12-18)8-4-22(28(20)30)21-3-7-24(29(23)27(19)21)32(40)37(31)17-9-13-35-14-10-17/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCNEJUZBOMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C8=CC=NC=C8)C(=O)N(C2=O)C9=CC=NC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)



![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)


